molecular formula C12H17ClN2 B11882301 2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B11882301
M. Wt: 224.73 g/mol
InChI Key: GVJJKUCNWFNCHY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H16N2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylindole.

    Alkylation: The indole is alkylated using ethylamine under controlled conditions to form 2-(2,5-dimethyl-1H-indol-3-yl)ethanamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the indole ring or the ethylamine side chain.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitro compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure.

    5-Methoxytryptamine: Another indole derivative with a methoxy group at the 5-position.

    N-Methyltryptamine: A methylated derivative of tryptamine.

Uniqueness

2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of two methyl groups at the 2 and 5 positions of the indole ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H16N2.ClH/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12;/h3-4,7,14H,5-6,13H2,1-2H3;1H

InChI Key

GVJJKUCNWFNCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN)C.Cl

Origin of Product

United States

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